Glucose pentasulfate potassium (CAS 359435-44-2) is a highly sulfated monosaccharide derivative formulated as a stable pentapotassium salt. In industrial and analytical procurement, it is primarily sourced as a critical reference standard for the quality control of Sucralfate, a widely used gastrointestinal therapeutic. Beyond its regulatory utility, the compound serves as a defined, low-molecular-weight polyanion in glycobiology, offering a structurally precise model for studying electrostatic interactions in enzyme inhibition and coagulation pathways. Its fully sulfated pyranose ring and stable potassium counterions provide a reliable, highly water-soluble baseline for analytical method validation (AMV) and complex biochemical assays .
Substituting glucose pentasulfate potassium with partially sulfated analogs, crude sulfation mixtures, or different alkali metal salts compromises both analytical precision and material handling. Sodium salts of highly sulfated carbohydrates are notoriously hygroscopic and prone to forming amorphous syrups, whereas the potassium salt forms a stable, weighable crystalline solid essential for preparing accurate standard solutions in quantitative quality control. Furthermore, utilizing crude sulfated glucose mixtures instead of the purified pentasulfate form introduces unpredictable stoichiometric ratios and overlapping chromatographic peaks, directly violating the strict peak-resolution requirements for Abbreviated New Drug Application (ANDA) and New Drug Application (NDA) regulatory filings [1].
The formulation of glucose pentasulfate as a potassium salt rather than a sodium salt fundamentally alters its solid-state handling properties. The pentapotassium salt presents as a stable crystalline powder with a defined decomposition melting point greater than 145°C, resisting the rapid moisture absorption typical of highly charged polyanionic sodium salts . This crystalline stability ensures that the material can be accurately weighed for the preparation of micromolar standard solutions without the concentration errors introduced by variable water content.
| Evidence Dimension | Solid-state handling and thermal stability |
| Target Compound Data | Crystalline powder, melting point >145°C (decomposition) |
| Comparator Or Baseline | Sodium sulfated carbohydrates (Typically amorphous and highly hygroscopic) |
| Quantified Difference | Potassium salt enables stable, anhydrous weighing; sodium salts require continuous desiccation to prevent syrup formation. |
| Conditions | Ambient laboratory weighing and storage |
Accurate mass measurement is the foundational requirement for any analytical reference standard used in quantitative pharmaceutical quality control.
In the commercial production and regulatory testing of Sucralfate (sucrose octasulfate aluminum complex), glucose pentasulfate potassium is mandated as a specific, well-characterized impurity standard. Unlike crude sulfated mixtures that fail to provide discrete calibration points, the purified pentasulfate (molecular weight 770.94 g/mol) allows for baseline resolution in ion-exchange or HPLC methods . This enables precise quantification of monosaccharide degradation products, directly supporting Method Validation (AMV) and routine Quality Control (QC) for ANDA/NDA submissions [1].
| Evidence Dimension | Analytical Method Validation (AMV) suitability |
| Target Compound Data | Purified Glucose Pentasulfate Potassium (Discrete calibration peak at MW 770.94) |
| Comparator Or Baseline | Crude sulfated glucose mixtures (Overlapping, unquantifiable peaks) |
| Quantified Difference | Purified standard enables exact quantitative recovery and limit-of-detection (LOD) determination required by pharmacopeial guidelines. |
| Conditions | Chromatographic impurity profiling of Sucralfate API |
Procurement of the highly purified standard is a strict regulatory prerequisite for pharmaceutical manufacturers releasing Sucralfate batches to the market.
As a biochemical reagent, glucose pentasulfate potassium provides a dense, localized negative charge (five sulfate groups per monosaccharide unit) that is entirely absent in unsulfated D-glucose . This high charge density (formula C6H7K5O21S5) allows it to act as a low-molecular-weight polyanion, effectively mimicking the highly sulfated regions of glycosaminoglycans like heparin. Consequently, it is utilized to probe electrostatic binding sites on coagulation factors and metabolic enzymes, offering a structurally uniform alternative to heterogeneous polymeric heparin in binding assays.
| Evidence Dimension | Anionic charge density and binding capability |
| Target Compound Data | Glucose pentasulfate potassium (5 sulfate groups, highly active in electrostatic binding) |
| Comparator Or Baseline | Unsulfated D-glucose (0 sulfate groups, inactive in polyanion-binding sites) |
| Quantified Difference | 100% substitution of available hydroxyls with sulfate groups transforms the neutral sugar into a potent electrostatic interactant. |
| Conditions | In vitro glycobiology and protein-binding assays |
Researchers require a structurally defined, low-molecular-weight polyanion to achieve reproducible dose-response curves in enzyme inhibition and protein-binding studies.
Glucose pentasulfate potassium is the definitive choice for analytical laboratories conducting batch-release testing and impurity profiling of Sucralfate. It is used to calibrate chromatographic instruments to detect monosaccharide degradation products, ensuring compliance with ANDA/NDA regulatory specifications [1].
Due to its stable crystalline nature and high water solubility, it serves as an ideal reference compound for developing and validating novel ion-exchange chromatography (IC) or capillary electrophoresis (CE) methods designed to separate complex polyanionic mixtures .
In biochemical research, this compound is the right choice when a structurally precise, low-molecular-weight heparin mimetic is needed. It provides a defined polyanionic surface for investigating electrostatic interactions with coagulation proteases, growth factors, or metabolic enzymes without the batch-to-batch structural variability inherent to polymeric glycosaminoglycans.